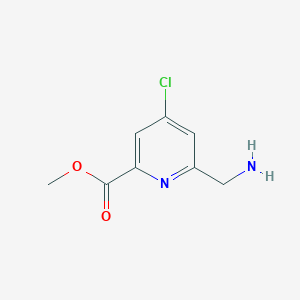
Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methyl ester group, an aminomethyl group, and a chlorine atom attached to a pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloropyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form methyl 4-chloropyridine-2-carboxylate.
Aminomethylation: The methyl ester is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Hydrolysis: Formation of 6-(aminomethyl)-4-chloropyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The aminomethyl group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(aminomethyl)-4-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets or other molecules in chemical reactions.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)7-3-5(9)2-6(4-10)11-7/h2-3H,4,10H2,1H3 |
InChI Key |
BEBMLQJATCYHIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















